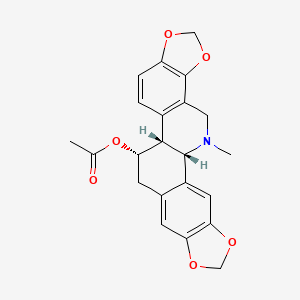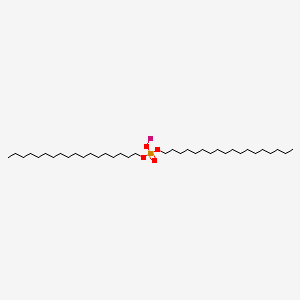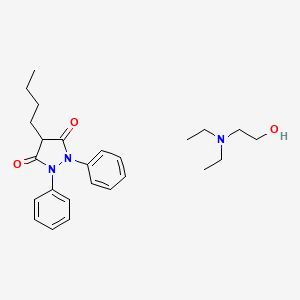
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(diethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(diethylamino)ethanol is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which contributes to its wide range of functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione derivatives involves the condensation of Schiff bases formed from p-aminobenzoic acid and its methyl and ethyl esters as amine components, along with substituted aromatic aldehydes . This reaction typically requires specific conditions to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the quality of the final product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Wissenschaftliche Forschungsanwendungen
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione has numerous scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology and medicine, it exhibits anti-inflammatory, antipyretic, and analgesic activities, making it valuable for treating conditions such as ankylosing spondylitis, rheumatoid arthritis, and reactive arthritis . In the industry, it is utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the activity of certain enzymes and modulating the inflammatory response. This compound’s ability to reduce inflammation and pain is attributed to its interference with the synthesis of prostaglandins and other inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione include phenylbutazone, butapirazol, and butazolidin . These compounds share structural similarities and exhibit comparable pharmacological activities.
Uniqueness: What sets 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione apart from its similar compounds is its specific chemical structure, which imparts unique properties and enhances its effectiveness in certain applications. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
102129-16-8 |
|---|---|
Molekularformel |
C25H35N3O3 |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(diethylamino)ethanol |
InChI |
InChI=1S/C19H20N2O2.C6H15NO/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-3-7(4-2)5-6-8/h4-13,17H,2-3,14H2,1H3;8H,3-6H2,1-2H3 |
InChI-Schlüssel |
NYEQSEAYIORWEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCN(CC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


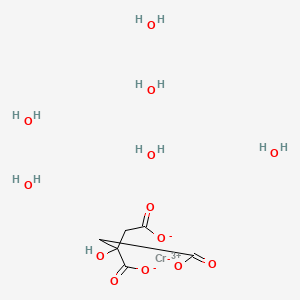
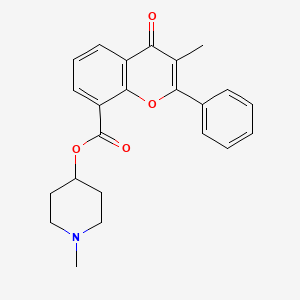
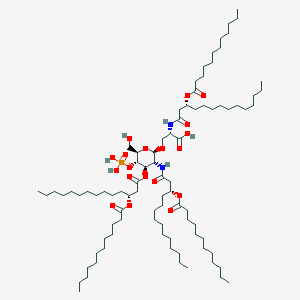
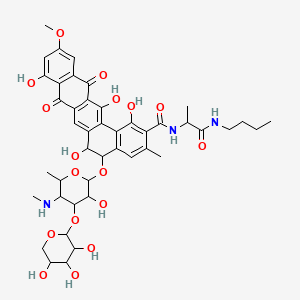
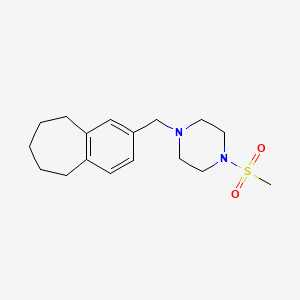
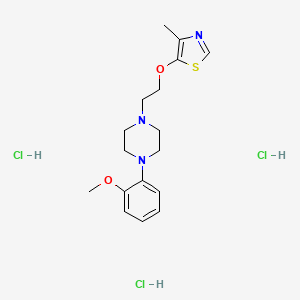

![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
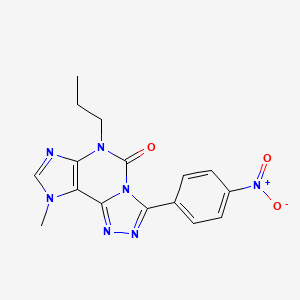


![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
